ethyl 2-cyano-2-cyclobutylacetate
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Overview
Description
Ethyl 2-cyano-2-cyclobutylacetate is an organic compound with the molecular formula C9H13NO2. It is a cyanoacetate derivative, characterized by the presence of a cyano group (-CN) and a cyclobutyl group attached to the acetate moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-cyclobutylacetate can be synthesized through the reaction of ethyl cyanoacetate with cyclobutyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-cyclobutylacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Cyclobutylacetic acid and ethanol.
Reduction: Cyclobutylamine and ethyl acetate.
Scientific Research Applications
Ethyl 2-cyano-2-cyclobutylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-cyclobutylacetate involves its reactivity with nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the carbon adjacent to it more susceptible to nucleophilic attack. This property is exploited in various synthetic reactions to form new carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Lacks the cyclobutyl group, making it less sterically hindered and more reactive in certain reactions.
Methyl 2-cyano-2-cyclobutylacetate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
Cyclobutylacetonitrile: Contains a cyano group and a cyclobutyl group but lacks the ester functionality, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the cyano and cyclobutyl groups, which impart distinct reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
CAS No. |
94140-28-0 |
---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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